14,15-Dehydro Budesonide

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

14,15-Dehydro Budesonide (EP Impurity E) is the definitive reference standard for the identification and quantification of this specific process-related impurity in budesonide drug substances and products. Its unique 14,15-ene structure provides a distinct chromatographic retention time and spectral profile, enabling unequivocal resolution from budesonide and other related impurities. Using a fully characterized, certified standard—rather than a generic impurity mixture—is mandatory for developing stability-indicating HPLC or LC-MS/MS methods, validating system suitability, and achieving regulatory acceptance in ANDA submissions per USP and EP monographs. This standard is essential for accurate OOS investigations and for setting evidence-based acceptance criteria in your CMC dossier. Procure this compound to eliminate the risk of misidentification, ensure batch integrity, and support successful regulatory filings.

Molecular Formula C₂₅H₃₂O₆
Molecular Weight 428.5 g/mol
CAS No. 131918-64-4
Cat. No. B120306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14,15-Dehydro Budesonide
CAS131918-64-4
Synonyms(11β,16α)-16,17-[Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4,14-triene-3,20-dione;  Budesonide Impurity E (EP)
Molecular FormulaC₂₅H₃₂O₆
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCCCC1OC2C=C3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C
InChIInChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-11,16,18,20-22,26,28H,4-7,12-13H2,1-3H3/t16-,18-,20+,21?,22+,23-,24-,25+/m0/s1
InChIKeyPMZXYZGZQZYDLA-BQKXZEBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14,15-Dehydro Budesonide (CAS: 131918-64-4) – A Critical Budesonide EP Impurity E Reference Standard for Pharmaceutical Analysis and Method Validation


14,15-Dehydro Budesonide (CAS: 131918-64-4), also designated as Budesonide EP Impurity E or Budesonide Related Compound E, is a structurally characterized, synthetic glucocorticoid derivative . It is formally defined as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β,21-dihydroxypregna-1,4,14-triene-3,20-dione, a C25H32O6 steroid with a molecular weight of 428.52 g/mol [1]. This compound is not a therapeutic agent but is a critical reference standard used for the identification, quantification, and control of this specific process-related impurity in budesonide drug substances and formulated products. Its distinct 14,15-ene structural feature differentiates it from budesonide and other related impurities, making it an essential component for analytical method development, validation, and quality control (QC) release testing to ensure compliance with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs .

Why Generic Budesonide Impurity Standards Cannot Substitute for a Fully Characterized 14,15-Dehydro Budesonide Reference Standard


In pharmaceutical quality control, the precise identification and quantification of specific impurities are mandated by regulatory agencies. Substituting a generic, unqualified budesonide impurity mixture or a structurally similar analog for a well-characterized 14,15-Dehydro Budesonide (EP Impurity E) reference standard introduces significant risk to analytical accuracy and regulatory compliance. This is because 14,15-Dehydro Budesonide possesses a unique and well-defined chromatographic fingerprint—specifically, a distinct retention time and spectral profile that differentiate it from the parent drug budesonide and its other known impurities [1]. For instance, studies have shown that the official pharmacopeial assay for budesonide can be non-specific and non-stability-indicating when challenged with certain impurities, leading to inaccurate purity assessments [2]. The use of a certified reference standard with a validated purity, such as 14,15-Dehydro Budesonide, is therefore essential for method development to resolve and accurately quantify this specific impurity, ensuring the safety and efficacy of the final budesonide product [3]. Failure to use the correct, fully characterized standard can result in misidentification, under- or over-estimation of impurity levels, and potential batch rejection or, worse, the release of sub-potent or contaminated drug product.

Quantitative Differentiation: 14,15-Dehydro Budesonide (Budesonide EP Impurity E) vs. Budesonide and Other Related Impurities


Unique Chromatographic Retention Time Differentiation from Budesonide in Validated HPLC Methods

In a validated stability-indicating HPLC method for budesonide respules formulation, the 14,15-Dehydro Budesonide impurity (EP Impurity E) was successfully separated from the two budesonide epimers (22R and 22S). The budesonide epimers exhibited retention times of 17.329 ± 0.75 min and 18.439 ± 0.65 min, respectively, under the specified conditions [1]. The method's ability to resolve this specific impurity from the active pharmaceutical ingredient (API) is a critical performance parameter for accurate quantification and is not automatically achievable with other budesonide-related impurities which may co-elute or have very similar retention times [2].

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Explicit Identification as a Process-Related Impurity in Budesonide Synthesis

14,15-Dehydro Budesonide is a known process-related impurity arising from the dehydrogenation of budesonide during its synthesis . Unlike degradation products that form over time, this impurity is inherent to the manufacturing route. Its presence and level in the final drug substance are directly controlled by the synthesis and purification steps. A dedicated reference standard is necessary to validate that the manufacturing process is capable of reducing this specific impurity below the acceptance criteria defined in pharmacopeial monographs (e.g., EP monograph for Budesonide) [1]. This is a distinct analytical and quality challenge compared to monitoring for budesonide's 22R/22S epimers or common degradation products like 16α-hydroxyprednisolone (EP Impurity A).

Pharmaceutical Process Chemistry Impurity Control Strategy Drug Substance Synthesis

Unique Molecular Weight and Formula Enabling MS/MS Differentiation from Budesonide

14,15-Dehydro Budesonide has a molecular formula of C25H32O6 and a monoisotopic mass of 428.52 g/mol [1]. This is 2 Da less than budesonide (C25H34O6, MW: 430.53 g/mol) due to the 14,15-double bond. This mass difference, while small, is readily detectable by modern high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). This allows for unequivocal identification and differentiation of this impurity from budesonide and other related substances (e.g., Budesonide EP Impurity G, C25H34O6) in complex sample matrices during method development and forced degradation studies [2]. The unique MS/MS fragmentation pattern provides diagnostic ions that further distinguish it from budesonide, offering a second orthogonal confirmation of identity.

Mass Spectrometry LC-MS/MS Method Development Impurity Identification

Role in Preventing 'Ghost Peak' Interference in USP-Based Impurity Methods

A 2022 study focused on optimizing the USP methodology for budesonide impurity analysis specifically to address the issue of 'ghost peaks' that could interfere with accurate quantification [1]. The investigation identified 14,15-Dehydro Budesonide (EP Impurity E) as one of the key impurities requiring resolution. Through the application of a design of experiments (DoE) approach, the researchers were able to suppress or prevent these ghost peaks, thereby ensuring that the peak for 14,15-Dehydro Budesonide could be accurately integrated. This work underscores that without a dedicated, well-characterized reference standard for this specific impurity, the USP method may produce unreliable or irreproducible results, compromising the quality assessment of budesonide drug products.

Analytical Method Optimization USP Monograph Compliance Pharmaceutical QC Troubleshooting

Primary Industrial and Research Applications for 14,15-Dehydro Budesonide (Budesonide EP Impurity E) Reference Standard


Regulatory Submission for Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs)

A generic drug manufacturer is developing a budesonide inhalation suspension. To file an ANDA, they must demonstrate that their product is pharmaceutically equivalent and bioequivalent to the reference listed drug (RLD). This includes providing a comprehensive impurity profile and validating a stability-indicating analytical method. Procuring a certified reference standard of 14,15-Dehydro Budesonide (EP Impurity E) is mandatory to identify, quantify, and set acceptance criteria for this specific impurity in their drug product. The quantitative data from the validated method (as described in Evidence Item 1 [1]) is submitted as part of the Chemistry, Manufacturing, and Controls (CMC) section of the regulatory dossier, providing the evidence needed for method approval and demonstrating control over the manufacturing process.

Analytical Method Development and Validation in a Pharmaceutical QC Laboratory

A pharmaceutical QC laboratory is tasked with implementing a new, more robust HPLC or LC-MS/MS method for the routine testing of budesonide API and finished products. The method must be 'stability-indicating'—capable of separating the active ingredient from all potential impurities and degradation products. The analyst will use the 14,15-Dehydro Budesonide reference standard as a system suitability marker. The known molecular mass (Evidence Item 3 [2]) and distinct retention time (Evidence Item 1 [3]) of this compound are used to verify column performance, confirm peak identity, and calculate the resolution between critical peak pairs. This ensures the method is robust and reproducible, a prerequisite for its use in cGMP batch release and stability testing.

Root Cause Investigation of Out-of-Specification (OOS) Results in Manufacturing

During the long-term stability study of a budesonide drug product, an unknown peak is observed in the HPLC chromatogram that exceeds the unspecified impurity threshold. The QC and manufacturing teams initiate a formal OOS investigation. By injecting a certified reference standard of 14,15-Dehydro Budesonide (EP Impurity E), they can perform a peak identity confirmation by comparing retention times and, if available, spiking experiments. This specific standard allows them to rule out or confirm whether the unknown peak is this known process impurity (Evidence Item 2 ). This precise identification is critical for determining the root cause (e.g., a process control failure vs. a novel degradation pathway) and for deciding the appropriate corrective and preventive actions (CAPAs), potentially saving the batch from unnecessary rejection.

Optimizing Compendial Methods to Meet Current Regulatory Standards

An R&D analytical group is tasked with modernizing an older USP monograph method for budesonide to improve its specificity and robustness, as highlighted by research identifying issues with 'ghost peaks' (Evidence Item 4 [4]). They will use the 14,15-Dehydro Budesonide standard to systematically re-validate the method parameters (e.g., column chemistry, mobile phase gradient, flow rate) to ensure baseline separation of this impurity from budesonide and other closely eluting compounds. The successful resolution of this impurity is a key performance indicator that the optimized method is superior and will provide more reliable data for future quality control operations and regulatory filings.

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